molecular formula C31H44F2N6O3 B14802898 Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate

Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate

Cat. No.: B14802898
M. Wt: 586.7 g/mol
InChI Key: DEVLNNFZIQLSRZ-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a triazole ring, a piperidine ring, and multiple fluorine atoms, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazole ring, followed by the formation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring and fluorine atoms play crucial roles in binding to these targets, which may include enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate is unique due to its combination of a triazole ring, a piperidine ring, and multiple fluorine atoms. This combination imparts distinct chemical properties and potential biological activities that are not found in similar compounds .

Properties

Molecular Formula

C31H44F2N6O3

Molecular Weight

586.7 g/mol

IUPAC Name

ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C31H44F2N6O3/c1-5-42-30(41)37-15-13-26(31(32,33)19-37)29(40)34-27(22-9-7-6-8-10-22)14-16-38-23-11-12-24(38)18-25(17-23)39-21(4)35-36-28(39)20(2)3/h6-10,20,23-27H,5,11-19H2,1-4H3,(H,34,40)

InChI Key

DEVLNNFZIQLSRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(C(C1)(F)F)C(=O)NC(CCN2C3CCC2CC(C3)N4C(=NN=C4C(C)C)C)C5=CC=CC=C5

Origin of Product

United States

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